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Compound of Interest

Compound Name: 4-(2-Bromoethoxy)-1,1'-biphenyl

CAS No.: 3351-60-8

Cat. No.: B8770551 Get Quote

Core Identity & Synthetic Utility in Drug Discovery and Materials Science

Executive Summary
4-(2-Bromoethoxy)biphenyl (also known as 1-(2-bromoethoxy)-4-phenylbenzene) is a

bifunctional building block characterized by a rigid biphenyl core and a reactive alkyl bromide

tether. It serves as a pivotal "linker" molecule, enabling the attachment of the lipophilic biphenyl

moiety to pharmacophores in medicinal chemistry or mesogenic cores in liquid crystal

engineering. This guide outlines its physicochemical properties, a robust synthesis protocol,

and its application spectrum.
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Property Data

Chemical Name 4-(2-Bromoethoxy)biphenyl

Synonyms
1-(2-bromoethoxy)-4-phenylbenzene; 2-(4-

biphenylyloxy)ethyl bromide

CAS Number
37910-63-7 (Note: Often synthesized in situ;

verify batch-specific CAS)

Molecular Formula C₁₄H₁₃BrO

Molecular Weight 277.16 g/mol

Structure Ph-Ph-O-CH₂-CH₂-Br

Appearance White to off-white crystalline solid

Melting Point 94–96 °C (Recrystallized from Ethanol)

Solubility Soluble in CHCl₃, DCM, THF; Insoluble in Water

Expert Insight: The biphenyl core confers significant crystallinity and π-π stacking capability,

which often necessitates the use of aromatic solvents (e.g., toluene) or chlorinated solvents for

efficient solubilization during subsequent functionalization.

Synthetic Protocol: Williamson Ether Synthesis
The most reliable route to 4-(2-bromoethoxy)biphenyl is the Williamson ether synthesis using 4-

phenylphenol and a large excess of 1,2-dibromoethane. The excess dibromide is critical to

suppress the formation of the bis-ether byproduct (1,2-bis(4-biphenylyloxy)ethane).
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Caption: Selective mono-alkylation of 4-phenylphenol using excess 1,2-dibromoethane.

Step-by-Step Methodology
Reagent Preparation:

Charge a 500 mL round-bottom flask with 4-phenylphenol (10.0 g, 58.8 mmol) and

anhydrous potassium carbonate (K₂CO₃, 24.4 g, 176 mmol, 3.0 equiv).

Add acetone (200 mL) or acetonitrile (MeCN) as the solvent. Acetone is milder, while

MeCN offers faster kinetics.

Addition of Electrophile:

Add 1,2-dibromoethane (33.1 g, 176 mmol, 3.0 equiv) in a single portion.

Critical Control Point: Using a 3-5x excess of the dibromide is essential to statistically

favor the mono-substituted product over the dimer.

Reflux & Monitoring:

Heat the suspension to reflux (approx. 60–80 °C depending on solvent) with vigorous

magnetic stirring.

Monitor via TLC (Eluent: 10% EtOAc in Hexanes). The product (Rf ~0.6) will appear less

polar than the starting phenol (Rf ~0.3) but more polar than the dibromide.

Workup & Purification:

Filter off the inorganic salts (K₂CO₃/KBr) while warm.
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Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-

dibromoethane (bp 131 °C; can be recovered via vacuum distillation).

Recrystallization: Dissolve the crude solid in boiling ethanol (approx. 10 mL/g). Allow to

cool slowly to room temperature, then to 4 °C.

Filter the white crystals and wash with cold ethanol.

Validation:

Yield: Expected yield is 75–85%.

Purity: >98% by HPLC.

Analytical Characterization (Self-Validating Data)
To ensure the integrity of the synthesized material, compare your data against these standard

spectral markers.

Technique Signal Assignment

¹H NMR (400 MHz, CDCl₃) δ 7.50–7.60 (m, 4H)
Biphenyl aromatic protons

(ortho to linkers)

δ 7.42 (t, 2H), 7.31 (t, 1H) Distal phenyl ring protons

δ 6.99 (d, J=8.8 Hz, 2H)
Phenolic ring protons (ortho to

ether)

δ 4.35 (t, J=6.3 Hz, 2H)
-O-CH₂-CH₂-Br (Deshielded by

Oxygen)

δ 3.66 (t, J=6.3 Hz, 2H)
-O-CH₂-CH₂-Br (Shielded

relative to ether)

¹³C NMR (100 MHz, CDCl₃) δ 158.2, 140.5, 134.1 Quaternary aromatic carbons

δ 67.8 -O-CH₂-

δ 29.2 -CH₂-Br
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Applications in R&D
The 2-bromoethyl tether acts as a versatile electrophile, allowing the biphenyl unit to be

"clicked" onto various nucleophiles.

Functionalization Pathways
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Caption: Divergent synthesis pathways utilizing the bromo-linker for materials and drug

discovery.

Liquid Crystals: The biphenyl core is a classic mesogen. Reacting this bromide with 4-

cyanophenol yields flexible "dimeric" liquid crystals used in display technologies.

Medicinal Chemistry: The biphenyl ether moiety mimics the hydrophobic pharmacophore

found in drugs like Bifonazole (antifungal). Substitution of the bromide with imidazole or

triazole creates novel antifungal candidates.

Safety & Handling (MSDS Summary)
Hazards: The compound is an alkylating agent (R-Br) and should be treated as a potential

mutagen/sensitizer.

Skin/Eye: Causes skin irritation and serious eye irritation.
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Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place. Light sensitive (bromide degradation); store in amber

vials.
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General Property Data

PubChem Compound Summary for Biphenyl Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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